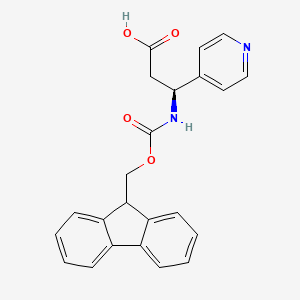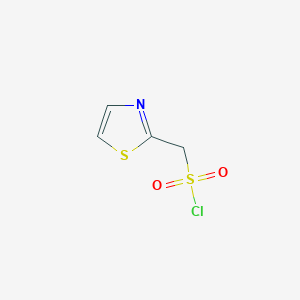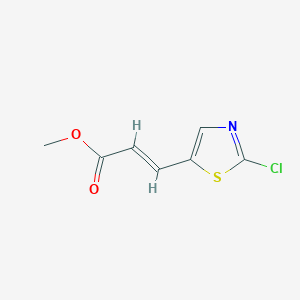
Methyl (e)-3-(2-chlorothiazol-5-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a chloro-substituted thiazole ring and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Chlorination: The thiazole ring is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Esterification: The final step involves the esterification of the thiazole derivative with methyl acrylate under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl (2E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl (2E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The chloro-substituted thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester functional group may also play a role in its bioavailability and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2E)-3-(2-bromo-1,3-thiazol-5-yl)prop-2-enoate: Similar structure with a bromo substituent instead of chloro.
Methyl (2E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoate: Similar structure with a methyl substituent instead of chloro.
Uniqueness
Methyl (2E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate is unique due to its specific chloro substitution, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H6ClNO2S |
|---|---|
Peso molecular |
203.65 g/mol |
Nombre IUPAC |
methyl (E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C7H6ClNO2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h2-4H,1H3/b3-2+ |
Clave InChI |
SFNLTPCCAUHHFU-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CN=C(S1)Cl |
SMILES canónico |
COC(=O)C=CC1=CN=C(S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


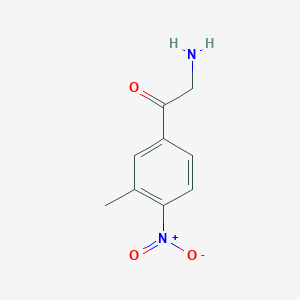

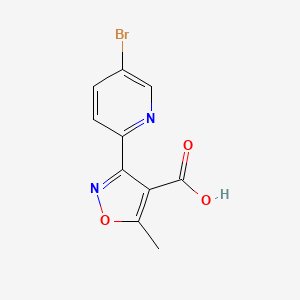
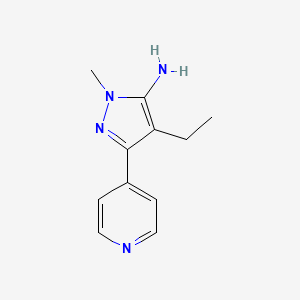
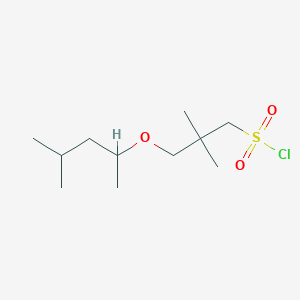
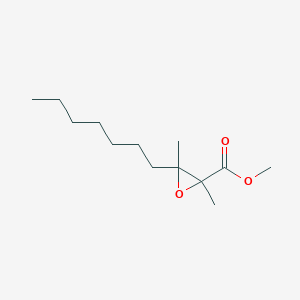

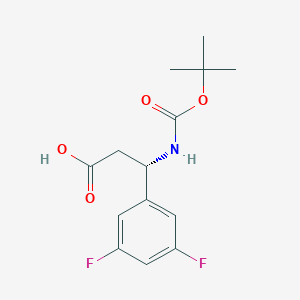

![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)
